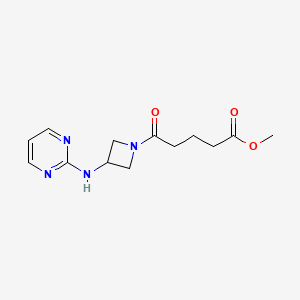

Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate” is a chemical compound that incorporates a pyrimidine scaffold . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a synthon for the preparation of N-(6,8-dihydroxy-4-oxo-4 H-pyrimido[1,6-a]pyrimidin-3-yl)benzamide from heterocyclic α-amino compounds in acetic acid . A series of 1,4,9 b-triazaphenalenes as types of pyridopyrimido[1,6-a]pyrimidines were synthesized by the thermal condensation reactions of 3-substituted-cyclopropane-1,1 .Molecular Structure Analysis

The molecular structure of this compound is confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as white crystals, yield of 83%, melting point of 161–163 °C (from CHCl 3), and various spectral characteristics . The MS (m/z, relative intensity %) values are 398 [M] + (100), 271 [M–H 2 O] + (87), 293 [M–C 7 H 5 O] + (5), 272 [M–C 6 H 6 O 3] + (1), 105 [C 7 H 5 O] + (20), 77 [C 6 H 5] + (15) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways

Research efforts have been directed towards developing synthetic routes for structurally related compounds, which serve as key intermediates in the synthesis of heterocyclic compounds with potential biological activities. For instance, the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates demonstrates the utility of alkylamino-substituted 2-alkoxy-2-pentenoates in cyclization reactions towards pyrrolidines and piperidines, showcasing a methodological approach for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into valuable heterocyclic structures (Dejaegher, D’hooghe, & Kimpe, 2008).

Material Science Applications

A study on microporous poly(vinylidene fluoride) hollow fiber membranes fabricated with PolarClean (a water-soluble green solvent) explored the use of a compound related to Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate in the preparation of poly(vinylidine fluoride) hollow fiber membranes. This research highlights the significance of utilizing green solvents in the development of polymeric materials with enhanced properties, such as high water permeability and specific polymorphism, for potential applications in filtration and separation technologies (Hassankiadeh et al., 2015).

Biological Activity and Medicinal Chemistry

Antimicrobial and Antitubercular Activities

Various derivatives related to this compound have been synthesized and evaluated for their antimicrobial, antifungal, and antitubercular activities. These studies provide insights into the potential therapeutic applications of these compounds. For instance, the synthesis of some new pyrimidine-azetidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities underscore the importance of these compounds in the search for new and effective treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Antiviral Activity

The in vitro antiviral activity of novel orally bioavailable inhibitors structurally related to the mentioned compound demonstrates the potential for the development of effective treatments against human rhinovirus (HRV) and possibly other picornaviruses. This highlights the importance of these compounds in antiviral drug development, providing a basis for further research into their mechanism of action and therapeutic efficacy (Patick et al., 2005).

Zukünftige Richtungen

The future directions for the research on this compound could involve further investigation into its biological activities, such as its potential as an inhibitor of receptor tyrosine kinase, its pharmacokinetics profiles, its anticancer activity against lung cancer, its antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and its antioxidant activity . Additionally, new methods for the synthesis of organic compounds, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . This could open up new avenues for the synthesis of this compound.

Eigenschaften

IUPAC Name |

methyl 5-oxo-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-20-12(19)5-2-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLFOJPJYZDQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

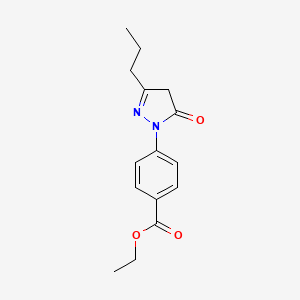

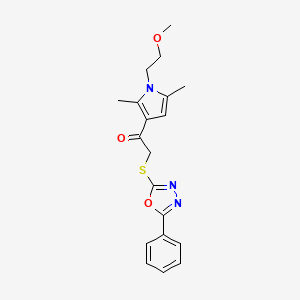

![4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2830161.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2830162.png)

![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)

![N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2830170.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)

![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2830181.png)